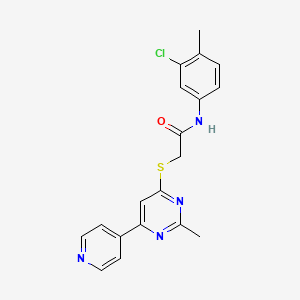

N-(3-chloro-4-methylphenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(2-methyl-6-pyridin-4-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4OS/c1-12-3-4-15(9-16(12)20)24-18(25)11-26-19-10-17(22-13(2)23-19)14-5-7-21-8-6-14/h3-10H,11H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZRBUABIVYYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC(=C2)C3=CC=NC=C3)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent, particularly against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, compounds with similar pyrimidine structures have shown efficacy in inhibiting the PI3K/Akt signaling pathway, which is crucial for cancer cell growth and survival .

Antiviral Properties

The compound has been evaluated for its antiviral properties, especially against viral infections where traditional treatments are ineffective. Research indicates that derivatives of pyrimidine can inhibit viral replication by targeting viral polymerases, thereby preventing the synthesis of viral RNA .

Antimicrobial Effects

In addition to its antiviral capabilities, N-(3-chloro-4-methylphenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide has demonstrated antimicrobial activity against various bacterial strains. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed .

Enzyme Inhibition

The compound's structure suggests it may act as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, studies on related compounds indicate they can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are implicated in inflammatory processes . This highlights its potential use in treating inflammatory diseases.

Molecular Probes

Due to its specific binding characteristics, this compound can serve as a molecular probe in biochemical assays to study enzyme activity and cellular signaling pathways .

Organic Electronics

The compound's unique electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films could enhance the performance of these devices .

Drug Delivery Systems

Incorporating this compound into drug delivery systems could improve the solubility and bioavailability of poorly soluble drugs. Its thioacetamide group allows for conjugation with various polymers to create targeted delivery systems .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogues include: 1. Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide): - Structural Differences: - Phenyl ring: 3,4-Dimethoxy (electron-donating) vs. 3-chloro-4-methyl (electron-withdrawing/lipophilic). - Pyridine position: Pyridin-2-yl vs. - Pharmacological Impact: - Epirimil demonstrated 100% seizure prevention in MES models (ED₅₀ = 28.5 mg/kg) and a high protective index (PI = 4.7), attributed to its methoxy groups enhancing solubility and target affinity .

N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide: Structural Differences: Styryl groups and cyano substitution on pyridine vs. methyl and pyridin-4-yl on pyrimidine. Synthetic Yield: 85%, suggesting feasible scalability .

(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide: Structural Differences: Indolinone core vs. pyrimidine-thioether; shared pyridin-4-yl group. Docking Score: 5.797 (indicative of moderate target affinity) .

Pharmacokinetic and ADMET Profiles

- Key Findings:

- Epirimil’s methoxy groups confer balanced lipophilicity (LogP = 2.8) and high oral bioavailability, whereas the target compound’s chloro group may increase LogP (~3.2), favoring CNS penetration but risking solubility limitations .

- Pyridin-4-yl in the target compound could enhance interactions with polar residues in ion channels compared to pyridin-2-yl in Epirimil .

Efficacy and Mechanism of Action

- Target Compound: Predicted to share sodium channel targeting but with altered binding kinetics due to pyridin-4-yl orientation. Chloro substitution may prolong half-life but require toxicity studies to assess safety .

Q & A

Q. Advanced Research Focus

- Validation via Complementary Methods : Cross-check NMR chemical shifts with DFT calculations (e.g., Gaussian09) to resolve discrepancies in aromatic proton assignments .

- Dynamic Effects : Consider rotational barriers (e.g., pyridinyl ring flexibility) that may cause signal splitting not predicted by static models .

- Crystallographic Data : Use single-crystal structures to validate computational conformers, as demonstrated in polymorphic pyrimidine derivatives .

What experimental strategies are recommended for evaluating the biological activity of this compound?

Q. Advanced Research Focus

- Targeted Assays : Design enzyme inhibition studies (e.g., kinase assays) based on the pyrimidine scaffold’s affinity for ATP-binding pockets .

- Cellular Models : Use cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects, correlating activity with structural analogs (Table 1) .

- SAR Studies : Modify the pyridinyl or thioacetamide moieties to isolate pharmacophores responsible for activity .

Q. Table 1: Comparative Biological Activity of Structural Analogs

| Compound | IC₅₀ (μM) | Target Pathway |

|---|---|---|

| Analog A (Thieno-pyrimidine) | 0.45 | PI3K/AKT inhibition |

| Target Compound | 1.2 | Undetermined |

| Analog B (Chlorophenyl) | 3.8 | MAPK signaling |

| Data adapted from |

What challenges arise in multi-step synthesis, and how can intermediates be purified effectively?

Q. Advanced Research Focus

- Intermediate Stability : Protect amine groups (e.g., Boc-protection) during nitro-to-amine reductions to prevent oxidation .

- Chromatography : Use flash chromatography with gradients (e.g., 5–20% EtOAc/hexane) for thioacetamide intermediates .

- Crystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity final products, as reported for pyrimidine derivatives .

How can reaction mechanisms for key transformations (e.g., thioether formation) be elucidated?

Q. Advanced Research Focus

- Kinetic Studies : Monitor thiol-disulfide exchange rates via UV-Vis spectroscopy under varying pH (6–8) .

- Isotopic Labeling : Use ³⁴S-labeled reagents to trace sulfur incorporation pathways .

- Computational Modeling : Apply DFT to map energy barriers for nucleophilic substitution at the pyrimidine C4 position .

What crystallographic techniques are essential for resolving the 3D structure of this compound?

Q. Advanced Research Focus

- Single-Crystal Growth : Use slow vapor diffusion (e.g., CHCl₃/MeOH) to obtain diffraction-quality crystals .

- Hydrogen-Bond Analysis : Identify intramolecular interactions (e.g., N–H⋯N) stabilizing the pyridinyl-thioacetamide conformation .

How can structure-activity relationship (SAR) studies be designed to improve potency?

Q. Advanced Research Focus

- Fragment Replacement : Substitute the 3-chloro-4-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .

- Bioisosteres : Replace the pyridinyl ring with triazolo-pyrimidines to improve metabolic stability .

What methodologies assess the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.